molecular formula C9H19NOS B8266955 [N(E),S(S)]-2-Methyl-N-(3-methylbutylidene)-2-propanesulfinamide CAS No. 948843-33-2

[N(E),S(S)]-2-Methyl-N-(3-methylbutylidene)-2-propanesulfinamide

Cat. No.: B8266955
CAS No.: 948843-33-2
M. Wt: 189.32 g/mol
InChI Key: SURNLDMUXHLWDG-LBPRGKRZSA-N
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Description

[N(E),S(S)]-2-Methyl-N-(3-methylbutylidene)-2-propanesulfinamide is a complex organic compound characterized by its unique structural features. This compound is notable for its applications in various fields, including synthetic chemistry and medicinal research. Its structure includes a sulfinamide group, which is known for its role in asymmetric synthesis and chiral catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [N(E),S(S)]-2-Methyl-N-(3-methylbutylidene)-2-propanesulfinamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpropanesulfinamide and 3-methylbutanal.

    Condensation Reaction: The key step involves a condensation reaction between 2-methylpropanesulfinamide and 3-methylbutanal under acidic or basic conditions to form the desired imine.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation reaction efficiently.

    Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.

    Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

[N(E),S(S)]-2-Methyl-N-(3-methylbutylidene)-2-propanesulfinamide undergoes various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfonamides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfinamide group.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Reaction Conditions: Reactions are often carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

    Sulfonamides: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted Sulfinamides: From nucleophilic substitution reactions.

Scientific Research Applications

[N(E),S(S)]-2-Methyl-N-(3-methylbutylidene)-2-propanesulfinamide has several scientific research applications:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [N(E),S(S)]-2-Methyl-N-(3-methylbutylidene)-2-propanesulfinamide involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors, influencing biochemical pathways.

    Pathways Involved: It can modulate pathways related to oxidative stress and cellular signaling, making it a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-N-(3-methylbutylidene)-2-propanesulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.

    N-(3-methylbutylidene)-2-propanesulfinamide: Lacks the methyl group on the sulfinamide.

    2-Methyl-N-(3-methylbutylidene)-2-propanesulfinamide: Similar but with different stereochemistry.

Uniqueness

[N(E),S(S)]-2-Methyl-N-(3-methylbutylidene)-2-propanesulfinamide is unique due to its specific stereochemistry and the presence of both an imine and a sulfinamide group, which confer distinct reactivity and selectivity in chemical reactions.

This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

948843-33-2

Molecular Formula

C9H19NOS

Molecular Weight

189.32 g/mol

IUPAC Name

(S)-2-methyl-N-(3-methylbutylidene)propane-2-sulfinamide

InChI

InChI=1S/C9H19NOS/c1-8(2)6-7-10-12(11)9(3,4)5/h7-8H,6H2,1-5H3/t12-/m0/s1

InChI Key

SURNLDMUXHLWDG-LBPRGKRZSA-N

SMILES

CC(C)CC=NS(=O)C(C)(C)C

Isomeric SMILES

CC(C)CC=N[S@@](=O)C(C)(C)C

Canonical SMILES

CC(C)CC=NS(=O)C(C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[N(E),S(S)]-2-Methyl-N-(3-methylbutylidene)-2-propanesulfinamide

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